molecular formula C11H17N3O2S B11991267 N-hexyl-N'-(1,3-thiazol-2-yl)ethanediamide

N-hexyl-N'-(1,3-thiazol-2-yl)ethanediamide

Katalognummer: B11991267
Molekulargewicht: 255.34 g/mol
InChI-Schlüssel: ZRCOYOWNOFBLBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide is a chemical compound with the molecular formula C11H17N3O2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of hexylamine with 2-chloro-1,3-thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ethanediamide moiety.

    Substitution: Substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,3-Thiazol-2-yl)ethanediamide: Similar structure but lacks the hexyl group.

    N-phenyl-N’-(1,3-thiazol-2-yl)thiourea: Contains a thiourea group instead of the ethanediamide moiety.

    N-hexyl-N’-(1,3-thiazol-2-yl)oxamide: Contains an oxamide group instead of the ethanediamide moiety.

Uniqueness

N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to the presence of both the hexyl group and the thiazole ring, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C11H17N3O2S

Molekulargewicht

255.34 g/mol

IUPAC-Name

N-hexyl-N'-(1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C11H17N3O2S/c1-2-3-4-5-6-12-9(15)10(16)14-11-13-7-8-17-11/h7-8H,2-6H2,1H3,(H,12,15)(H,13,14,16)

InChI-Schlüssel

ZRCOYOWNOFBLBW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=O)C(=O)NC1=NC=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.